![molecular formula C9H6F3NO B597740 6-(Trifluoromethyl)isoindolin-1-one CAS No. 1261883-04-8](/img/structure/B597740.png)
6-(Trifluoromethyl)isoindolin-1-one
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Overview
Description
6-(Trifluoromethyl)isoindolin-1-one is a chemical compound with the CAS Number: 1261883-04-8. It has a molecular weight of 201.15 and its IUPAC name is 6-(trifluoromethyl)-1-isoindolinone .
Synthesis Analysis
The synthesis of isoindolin-1-one derivatives has been achieved from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is characterized by group tolerance, high efficiency, and yields .Molecular Structure Analysis
The InChI code for 6-(Trifluoromethyl)isoindolin-1-one is 1S/C9H6F3NO/c10-9(11,12)6-2-1-5-4-13-8(14)7(5)3-6/h1-3H,4H2,(H,13,14) .Chemical Reactions Analysis
An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Physical And Chemical Properties Analysis
6-(Trifluoromethyl)isoindolin-1-one is a solid at room temperature . It has a boiling point of 366.8±42.0 °C at 760 mmHg . Its density is predicted to be 1.391±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Reactivity:
- A novel method for constructing isoindolin-1-one derivatives via a [4+1] annulation reaction involving 2-fold C-F bond cleavage is reported, enabling the generation of the desired product under an overall oxidant-free condition (Wang et al., 2017).
- The synthesis of 1,2,3-triazoles fused with isoindoline using a palladium-copper catalyzed reaction demonstrates the versatility of isoindoline in synthesizing complex heterocycles (Brahma et al., 2013).
- A highly stereoselective synthesis of fluorinated 1,3-disubstituted isoindolines, illustrating the application of isoindoline in the construction of chiral fluorinated molecules (Fustero et al., 2010).
Biological Activities and Medicinal Applications:
- Isoindolin-1-ones, including derivatives of 6-(Trifluoromethyl)isoindolin-1-one, are found in a range of natural compounds with diverse biological activities and therapeutic potential for various chronic diseases (Upadhyay et al., 2020).
- Research on a library of 3-methyleneisoindolin-1-ones indicates their potential anti-cancer activity, especially in human breast cancer cell lines (Mehta et al., 2022).
Material Science Applications:
- Structural characterization and spectroscopy of novel s-triazine bearing isoindoline complexes point towards their potential use in materials science, particularly in the field of photovoltaics and electronics (Ceyhan et al., 2005).
Safety And Hazards
properties
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydroisoindol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)6-2-1-5-4-13-8(14)7(5)3-6/h1-3H,4H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZISEIJOJZALPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(F)(F)F)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)isoindolin-1-one |
Citations
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